

# Spectroscopic Characterization of 1-Methylindazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Methylindazole

Cat. No.: B079620

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## Introduction

**1-Methylindazole** (CAS No: 13436-48-1, Molecular Formula:  $C_8H_8N_2$ , Molecular Weight: 132.16 g/mol) is a heterocyclic aromatic organic compound that holds a significant position in the landscape of medicinal chemistry and materials science.[1] As a derivative of indazole, it serves as a crucial structural motif and synthetic building block for a wide array of pharmacologically active molecules, including anti-inflammatory and anti-cancer agents.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data of **1-methylindazole**. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering not just raw data but also expert insights into the principles behind the observed spectral features and the experimental protocols for their reliable acquisition.

## Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio ( $m/z$ ) of its ions. For **1-methylindazole**, Electron Ionization (EI) is a common method that generates a characteristic fragmentation pattern.

## Data Presentation: EI Mass Spectrum

The mass spectrum of **1-methylindazole** is characterized by a distinct molecular ion peak and several key fragment ions that provide clues to its structure.

m/z Value	Proposed Fragment Ion	Identity	Relative Abundance
132	$[\text{C}_8\text{H}_8\text{N}_2]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )	High
131	$[\text{C}_8\text{H}_7\text{N}_2]^+$	$[\text{M}-\text{H}]^+$	Moderate
117	$[\text{C}_7\text{H}_5\text{N}_2]^+$	$[\text{M}-\text{CH}_3]^+$	Moderate-High
90	$[\text{C}_6\text{H}_4\text{N}]^+$	$[\text{M}-\text{CH}_3-\text{HCN}]^+$	Moderate
77	$[\text{C}_6\text{H}_5]^+$	Phenyl Cation	Low

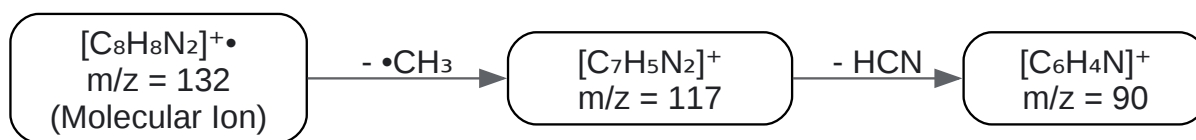
## Expertise & Experience: Interpreting the Fragmentation Pattern

The fragmentation of the **1-methylindazole** molecular ion (m/z 132) under EI conditions is a logical process governed by the stability of the resulting fragments.[\[3\]](#)[\[4\]](#)

- Molecular Ion ( $\text{M}^+\bullet$ , m/z 132): The presence of a strong molecular ion peak confirms the molecular weight of the compound as 132.16 g/mol .[\[1\]](#)
- $[\text{M}-\text{H}]^+$  Fragment (m/z 131): The loss of a single hydrogen radical is a common fragmentation event, leading to a stabilized cation.
- $[\text{M}-\text{CH}_3]^+$  Fragment (m/z 117): A significant peak is observed at m/z 117, corresponding to the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da). This is a highly favorable fragmentation pathway, as the resulting indazolyl cation is stabilized by the aromatic system.
- Further Fragmentation (m/z 90): The fragment at m/z 117 can undergo further decomposition, often by losing a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, resulting in the ion at m/z 90.

## Visualization: Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows.



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Caption: Proposed EI fragmentation pathway for **1-methylindazole**.

## Trustworthiness: Experimental Protocol for EI-MS

This protocol ensures the acquisition of a reproducible and high-quality mass spectrum.

- Sample Preparation: Prepare a dilute solution of **1-methylindazole** (approx. 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrument Setup:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV (a standard energy that promotes fragmentation and allows for library matching).
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
  - Detector: Electron Multiplier.
- Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples.
- Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, to capture the molecular ion and all significant fragments.
- Data Processing: The resulting spectrum is plotted as relative intensity versus m/z. The base peak (the most intense peak) is assigned a relative intensity of 100%, and all other peaks

are reported relative to it.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Data Presentation: Key IR Absorptions

The IR spectrum of **1-methylindazole** displays several characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
3100–3000	C-H Stretch	Aromatic C-H (Benzene Ring)
2980–2850	C-H Stretch	Aliphatic C-H (Methyl Group)
1620–1580	C=C Stretch	Aromatic Ring
1520–1470	C=N / C=C Stretch	Indazole Ring System
1450, 1380	C-H Bend	Methyl Group (Asymmetric/Symmetric)
800–740	C-H Bend (Out-of-Plane)	Ortho-disubstituted Benzene Ring

Note: These are typical ranges and exact values can vary based on the sample preparation method.<sup>[5]</sup>

### Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a vibrational fingerprint of **1-methylindazole**.

- Aromatic C-H Stretches: The absorptions above 3000 cm<sup>-1</sup> are definitive for C-H bonds on the aromatic benzene ring.
- Aliphatic C-H Stretches: The bands just below 3000 cm<sup>-1</sup> are characteristic of the C-H bonds within the N-methyl group.

- **Ring Vibrations:** The series of sharp peaks in the  $1620\text{--}1470\text{ cm}^{-1}$  region are due to the stretching vibrations of the C=C and C=N bonds within the fused ring system. These are highly characteristic of the indazole core.
- **Fingerprint Region:** The region below  $1500\text{ cm}^{-1}$  is known as the fingerprint region. The strong absorption between  $800\text{--}740\text{ cm}^{-1}$  is a key indicator of the ortho-disubstitution pattern on the benzene portion of the indazole ring.

## Trustworthiness: Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining IR spectra of solid samples with minimal preparation.<sup>[6]</sup>

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by running a scan with nothing on the crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** Place a small amount (a few milligrams) of solid **1-methylindazole** powder directly onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.
- **Data Acquisition:**
  - **Scan Range:**  $4000\text{--}400\text{ cm}^{-1}$ .
  - **Resolution:**  $4\text{ cm}^{-1}$ .
  - **Number of Scans:** Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

## Visualization: Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard numbering for the **1-methylindazole** ring is used.

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## Sources

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